[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with a 1,1-dioxide group, a 3-chlorophenyl substituent at position 4, and a 2,4-dimethylphenyl methanone moiety at position 2. The 3-chlorophenyl group likely enhances lipophilicity and influences intermolecular interactions, while the 2,4-dimethylphenyl methanone contributes to steric bulk and electronic effects .
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNQTUCJUIBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.9 g/mol. The structure features a benzothiazine core with various substituents that enhance its reactivity and potential therapeutic effects. The presence of halogen atoms (chlorine) and functional groups (dioxido and dimethyl) contributes to its biological activity.
Biological Activity Overview
Research indicates that benzothiazines exhibit a range of biological activities including:
- Antimicrobial : Some derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer : Compounds in this class have demonstrated cytotoxic effects on various cancer cell lines.
- Anti-inflammatory : Certain benzothiazine derivatives have been reported to inhibit inflammatory pathways.
The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow for targeted interactions that can modulate cellular signaling pathways or inhibit enzyme activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related benzothiazine compounds found significant activity against various microorganisms. For instance, compounds exhibiting similar structural features demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
- Case Study on Anticancer Activity : A compound structurally similar to the target compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly, with an IC50 value lower than that of doxorubicin in Jurkat cells .
- Case Study on Antibacterial Activity : Another study focused on the antibacterial efficacy of benzothiazine derivatives against Candida albicans. Results showed that certain modifications in the chemical structure enhanced antibacterial properties significantly .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Chlorobenzothiazole | Antibacterial | 15 µM |
| Compound B | Fluorobenzothiazole | Antitumor | 10 µM |
| Compound C | Methylbenzothiazole | Anti-inflammatory | 20 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents (Benzothiazin Core) | Methanone Substituent | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|---|---|
| 4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H20ClNO3S* | 3-Chlorophenyl | 2,4-Dimethylphenyl | 449.95† | Hypothesized: Enhanced lipophilicity, potential CNS activity due to aryl groups | N/A |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H22FNO5S | 3,5-Dimethoxyphenyl, 6-Fluoro | 2,4-Dimethylphenyl | 467.51 | Increased polarity due to methoxy/fluoro groups; potential antifungal activity | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C21H14ClNO3S | 4-Chlorophenyl | Phenyl | 395.86 | Simpler structure; used in crystallographic studies (P21/n space group) | |
| 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C24H20ClNO5S | 3-Chloro-4-methylphenyl | 3,4-Dimethoxyphenyl | 469.94 | Enhanced solubility due to methoxy groups; structural analog in PubChem databases | |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone | C23H17NO5S | 4-Hydroxy, 3-Benzoyl | Phenylethanone | 419.45 | Bioactive: Anticancer and antimicrobial activity reported | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C21H13Cl2NO2S | Benzothiazole-linked chlorophenyl | 4-Chlorophenyl | 414.29 | Crystallographically characterized (C–H···N/O/π interactions); antimicrobial potential |
*Hypothetical formula based on analogs; †Calculated using ChemDraw.
Key Observations:
Substituent Effects on Bioactivity :
- Chlorophenyl groups (e.g., 3-chloro, 4-chloro) correlate with enhanced lipophilicity and membrane permeability, critical for CNS-targeted drugs .
- Methoxy groups () improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Crystallographic Behavior: Compounds with chlorophenyl substituents (e.g., ) frequently crystallize in the monoclinic P21/n space group, stabilized by C–H···N/O/π interactions .
Synthetic Routes :
- Benzothiazine derivatives are commonly synthesized via halogenated ketone coupling () or nucleophilic substitution (). The target compound likely follows similar protocols, given its structural resemblance to and .
Pharmacological Potential: Benzothiazoles and benzothiazines exhibit broad activities (e.g., antitumor, antimicrobial). The target compound’s 3-chlorophenyl and dimethylphenyl groups may synergize for antitumor efficacy, as seen in .
Research Findings and Data Gaps
Structural Analysis :
- SHELX software () is widely used for refining benzothiazine derivatives, suggesting the target compound’s structure could be resolved via similar methods .
- ORTEP-3 () visualizations would clarify conformational flexibility, particularly for the 2,4-dimethylphenyl group .
Biological Screening: No direct data exist for the target compound, but and highlight the importance of in vitro assays (e.g., cytotoxicity, enzyme inhibition) for validating hypothesized activities .
Thermodynamic Properties :
- Melting points and solubility data are absent for the target compound. Analogous compounds (e.g., ) suggest a melting range of 290–450 K, depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
